molecular formula C9H10N2O3S B13944739 5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one

5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one

Cat. No.: B13944739
M. Wt: 226.25 g/mol
InChI Key: UNFJLRCZNPDZMZ-UHFFFAOYSA-N
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Description

5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one is a heterocyclic compound featuring a 1,2,5-thiadiazolidin-3-one core substituted with a benzyl group at the 5-position and two sulfonyl oxygen atoms (1,1-dioxide). This scaffold is notable for its role in medicinal chemistry, particularly as a serine protease inhibitor. The 1,1-dioxide configuration enhances electrophilicity, enabling covalent interactions with enzyme active sites .

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

5-benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C9H10N2O3S/c12-9-7-11(15(13,14)10-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)

InChI Key

UNFJLRCZNPDZMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NS(=O)(=O)N1CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Benzylamine Derivatives

The core thiadiazolidinone scaffold is typically constructed via cyclization reactions involving benzylamine and sulfur-containing reagents. A widely adopted method involves the condensation of benzylamine with N-chlorosulfonyl isocyanate in the presence of a base such as triethylamine. This reaction proceeds through the formation of a sulfonamide intermediate, which undergoes intramolecular cyclization to yield the thiadiazolidinone ring. For example, treatment of benzylamine with N-chlorosulfonyl isocyanate in methylene chloride at 0°C generates N-benzylsulfamoyl chloride, which cyclizes upon warming to room temperature.

Key Reaction Conditions:

  • Solvent: Methylene chloride or tetrahydrofuran
  • Temperature: 0°C to 25°C
  • Base: Triethylamine (2–3 equivalents)
  • Yield: 60–75% after purification

Sulfur Dioxide-Mediated Cyclization

An alternative route employs sulfur dioxide (SO₂) as a sulfur source. Benzylamine reacts with SO₂ and formaldehyde in ethanol under reflux, forming a sulfonamide intermediate that cyclizes to the target compound. This method avoids the use of hazardous N-chlorosulfonyl isocyanate but requires careful control of SO₂ gas flow and pressure.

Optimization Insights:

  • Catalyst: Anhydrous sodium sulfate enhances cyclization efficiency.
  • Solvent: Ethanol or methanol (higher polarity improves yield).
  • Reaction Time: 12–24 hours.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes safety and scalability. Continuous flow reactors minimize exothermic risks during cyclization steps. For instance, a two-stage system separates sulfonamide formation (at 0°C) from cyclization (at 50°C), achieving 85% conversion with >99% purity.

Advantages:

  • Reduced solvent usage (30% less than batch processes).
  • Real-time monitoring of intermediate formation.

Purification Techniques

Crude products are purified via:

  • Recrystallization: Ethyl acetate/hexane mixtures (3:1) yield crystals with 98% purity.
  • Column Chromatography: Silica gel with ethyl acetate eluent resolves regioisomeric byproducts.

Mechanistic and Kinetic Analysis

Role of Base in Cyclization

Triethylamine facilitates deprotonation of the sulfonamide intermediate, promoting nucleophilic attack by the amine nitrogen on the electrophilic sulfur center. Kinetic studies reveal a second-order dependence on benzylamine concentration, suggesting a bimolecular transition state.

Byproduct Formation

Common byproducts include:

  • Open-Chain Sulfonamides: Result from incomplete cyclization.
  • Over-Oxidized Derivatives: Formed via excessive SO₂ exposure.

Comparative Analysis of Synthetic Methods

Method Yield Purity Scalability Safety
N-Chlorosulfonyl Route 75% >99% Moderate Hazardous reagents
SO₂/Formaldehyde Route 65% 95% High Requires gas handling
Continuous Flow 85% >99% High Safe for large-scale

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 4.25 (s, 2H, CH₂), 7.30–7.45 (m, 5H, aromatic).
  • IR (KBr): 1340 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity with a retention time of 6.2 minutes.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of serine proteases, forming a stable complex that prevents the enzyme from catalyzing its substrate. This inhibition is often irreversible, making the compound a potent inhibitor .

Comparison with Similar Compounds

Key Observations :

  • ABBV-CLS-484: This complex derivative demonstrates how extended substituents (e.g., tetralin with amino groups) can improve specificity for targets like FABP4 (IC₅₀ = 0.466 µM) .

Serine Protease Inhibition

  • For example, analogs with phosphate leaving groups inhibit HLE with sub-micromolar IC₅₀ values .
  • 5-(4-Bromophenyl) Analog : Exhibits moderate acidity (pKa ~3.78), favoring interactions with basic residues in protease active sites .
  • ABBV-CLS-484 : Binds FABP4, a fatty acid-binding protein implicated in metabolic diseases, highlighting the scaffold’s adaptability beyond protease inhibition .

Anticancer Activity

  • Triazole-Thiadiazolidinone Hybrids: Compounds like N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide show 40% growth inhibition in colon cancer cells .

Biological Activity

5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 5-benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one primarily stems from its ability to inhibit protein tyrosine phosphatases (PTPs), particularly PTPase-1B and T-cell PTPase (TCPTP). These enzymes play critical roles in regulating insulin signaling and immune responses. By inhibiting these pathways, the compound shows promise in treating conditions such as insulin resistance, obesity, and certain cancers .

Therapeutic Applications

The therapeutic potential of 5-benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one can be categorized into several key areas:

  • Metabolic Disorders : The compound has been studied for its ability to improve insulin sensitivity and glucose tolerance in diabetic models. It has shown efficacy in reducing hyperlipidemia and dyslipidemia associated with type 2 diabetes .
  • Cancer Treatment : Research indicates that this compound may have anticancer properties. It has been evaluated for its effects on various cancer types, including breast and prostate cancers. The inhibition of PTPs is believed to enhance the effectiveness of chemotherapeutic agents .
  • Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties by modulating immune responses through the inhibition of specific phosphatases involved in inflammatory signaling pathways .

In Vitro Studies

Research has demonstrated that 5-benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one effectively inhibits PTPase activity in vitro. For instance, one study reported a significant reduction in PTPase activity at concentrations as low as 10 µM .

In Vivo Studies

In animal models of diabetes, administration of the compound resulted in improved glucose metabolism and reduced serum lipid levels. One study observed that treatment with the compound led to a restoration of normal insulin levels and enhanced insulin action by modulating gene expression related to insulin signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one, a comparison with related compounds is beneficial:

Compound NameStructureKey Activity
5-(2-benzyloxy-4-phenoxyphenyl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one StructureInhibits PTPase; potential for metabolic disorders treatment
Tideglusib StructureStrong sperm motility inhibition; potential contraceptive applications
N-(4-methoxyphenyl)-2-(naphthalen-1-yl)acetamido StructureImproves glucose tolerance; enhances insulin resistance

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